![molecular formula C21H23NO2 B14193794 2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one CAS No. 920286-97-1](/img/structure/B14193794.png)
2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Hexylamino)phenyl)-4H-chromen-4-one is an organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hexylamino group attached to a phenyl ring, which is further connected to a chromen-4-one moiety. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Hexylamino)phenyl)-4H-chromen-4-one typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a suitable phenyl halide and a Lewis acid catalyst.
Attachment of the Hexylamino Group: The hexylamino group can be attached to the phenyl ring through a nucleophilic substitution reaction using hexylamine and an appropriate leaving group.
Industrial Production Methods
Industrial production of 2-(3-(Hexylamino)phenyl)-4H-chromen-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Hexylamino)phenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The hexylamino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Hexylamine, suitable leaving groups, nucleophilic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced chromen-4-one derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(3-(Hexylamino)phenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparación Con Compuestos Similares
2-(3-(Hexylamino)phenyl)-4H-chromen-4-one can be compared with other chromen-4-one derivatives:
Similar Compounds: 2-(3-(Amino)phenyl)-4H-chromen-4-one, 2-(3-(Methylamino)phenyl)-4H-chromen-4-one, 2-(3-(Ethylamino)phenyl)-4H-chromen-4-one.
Uniqueness: The presence of the hexylamino group imparts unique physicochemical properties and biological activities to the compound, distinguishing it from other similar derivatives.
Propiedades
Número CAS |
920286-97-1 |
|---|---|
Fórmula molecular |
C21H23NO2 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
2-[3-(hexylamino)phenyl]chromen-4-one |
InChI |
InChI=1S/C21H23NO2/c1-2-3-4-7-13-22-17-10-8-9-16(14-17)21-15-19(23)18-11-5-6-12-20(18)24-21/h5-6,8-12,14-15,22H,2-4,7,13H2,1H3 |
Clave InChI |
CIZYYKDGXPCTRO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC1=CC=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




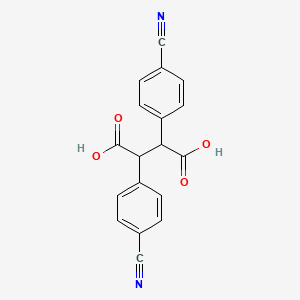
![1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14193737.png)
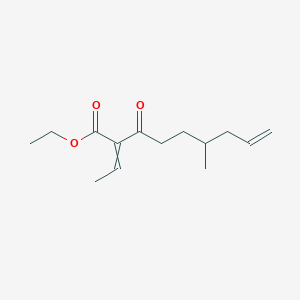
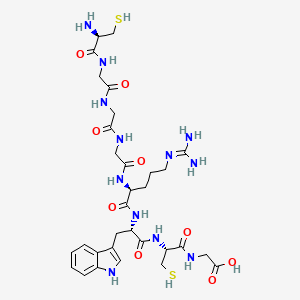
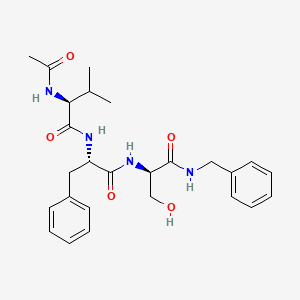
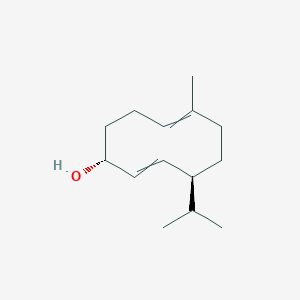
![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B14193762.png)



![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
